molecular formula C10H16N2O B8742767 5-Amino-3-pyridin-4-ylpentan-1-ol

5-Amino-3-pyridin-4-ylpentan-1-ol

Cat. No.: B8742767
M. Wt: 180.25 g/mol
InChI Key: RTXWOQDOZCEAQG-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

5-Amino-3-pyridin-4-ylpentan-1-ol is a useful research compound. Its molecular formula is C10H16N2O and its molecular weight is 180.25 g/mol. The purity is usually 95%.
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Properties

Molecular Formula

C10H16N2O

Molecular Weight

180.25 g/mol

IUPAC Name

5-amino-3-pyridin-4-ylpentan-1-ol

InChI

InChI=1S/C10H16N2O/c11-5-1-9(4-8-13)10-2-6-12-7-3-10/h2-3,6-7,9,13H,1,4-5,8,11H2

InChI Key

RTXWOQDOZCEAQG-UHFFFAOYSA-N

Canonical SMILES

C1=CN=CC=C1C(CCN)CCO

Origin of Product

United States

Synthesis routes and methods

Procedure details

To stirred liquid ammonia (300 mls) was added ferric nitrate (50 mgs) followed by sodium metal (4.5 gms). The mixture was allowed to stand for 30 minutes and then 3-(4-pyridyl)-1-amino propane (13.5 gms) was added. A deep yellow colour was allowed to develop over 1 hour and ethylene oxide (5.0 gms) was then added. The mixture was stirred for a further 2 hours after which time solid ammonium chloride (12 gms) was added. The solvent was allowed to evaporate overnight and the residual solid was extracted into pyridine. Evaporation of the pyridine and crystallisation of the residue from benzene yielded 3-(4-pyridyl)-1-amino-5-hydroxy pentane (3.4 gms; 17%). Characterised by the following spectral data:
[Compound]
Name
ferric nitrate
Quantity
50 mg
Type
reactant
Reaction Step One
Quantity
4.5 g
Type
reactant
Reaction Step Two
Quantity
13.5 g
Type
reactant
Reaction Step Three
Quantity
5 g
Type
reactant
Reaction Step Four
Quantity
12 g
Type
reactant
Reaction Step Five
Quantity
300 mL
Type
solvent
Reaction Step Six

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